2-((5-(3-Cyclopropoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)methoxy)-2-methylpropanoic acid
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Overview
Description
VB124 is a potent and selective inhibitor of monocarboxylate transporter 4 (MCT4). This compound is known for its ability to specifically inhibit lactate efflux and import in cells expressing MCT4, making it a valuable tool in the study of cardiac hypertrophy, heart failure, and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VB124 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of VB124 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research applications .
Chemical Reactions Analysis
Types of Reactions
VB124 primarily undergoes substitution reactions due to the presence of reactive functional groups. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis and reactions involving VB124 typically use common organic reagents and solvents. The compound is often dissolved in DMSO for in vitro studies, and the reactions are carried out under ambient conditions .
Major Products Formed
The major products formed from reactions involving VB124 are typically derivatives with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy and selectivity .
Scientific Research Applications
VB124 has a wide range of scientific research applications, including:
Mechanism of Action
VB124 exerts its effects by selectively inhibiting monocarboxylate transporter 4 (MCT4). This inhibition prevents the efflux and import of lactate in cells expressing MCT4, thereby modulating cellular metabolism. The compound’s mechanism of action involves binding to the transporter and blocking its activity, which leads to an accumulation of lactate within the cell and a subsequent shift in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
AZD3965: A selective inhibitor of monocarboxylate transporter 1 (MCT1), used in cancer research.
BAY-8002: A dual inhibitor of monocarboxylate transporters 1 and 2 (MCT1/2), used in metabolic research.
Uniqueness of VB124
VB124 is unique due to its high selectivity for monocarboxylate transporter 4 (MCT4) over other monocarboxylate transporters. This selectivity makes it a valuable tool for studying the specific role of MCT4 in cellular metabolism and its potential therapeutic applications in cardiac and metabolic disorders .
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[5-(3-cyclopropyloxyphenyl)-1-phenylpyrazol-3-yl]methoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C23H24N2O4/c1-23(2,22(26)27)28-15-17-14-21(25(24-17)18-8-4-3-5-9-18)16-7-6-10-20(13-16)29-19-11-12-19/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,26,27) |
InChI Key |
VDUYBQLCMARXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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